

How to prepare DL-Dipalmitoylphosphatidylcholine liposomes.

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Compound of Interest

Compound Name: *DL-Dipalmitoylphosphatidylcholine*

Cat. No.: *B195732*

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An essential component in the study of model biological membranes and a versatile vehicle for drug delivery, **DL-Dipalmitoylphosphatidylcholine** (DPPC) is a saturated phospholipid widely used for the preparation of liposomes.[1][2] Its well-defined phase transition temperature (T_c) of 41°C makes it a lipid of interest for creating stable, rigid vesicles at physiological temperatures.[3][4] This document provides detailed application notes and protocols for the preparation of DPPC liposomes, tailored for researchers, scientists, and professionals in drug development.

Core Preparation Techniques

Several methods are employed to prepare DPPC liposomes, each yielding vesicles with different characteristics in terms of size, lamellarity (number of lipid bilayers), and encapsulation efficiency. The most common techniques include thin-film hydration, sonication, extrusion, reverse-phase evaporation, and solvent injection.

Thin-Film Hydration (Bangham Method)

This is the most common and straightforward method for preparing liposomes.[5] It involves dissolving the lipid in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous solution to form multilamellar vesicles (MLVs).[5][6] These MLVs are typically heterogeneous in size and can be further processed by sonication or extrusion to produce smaller, more uniform vesicles.[5][7]

Sonication

Sonication uses sound energy to disperse the lipid in an aqueous medium and break down large MLVs into smaller unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).^{[8][9]} This can be achieved using a probe-tip sonicator for smaller batches or a bath sonicator.^[10]^[11] The duration and intensity of sonication are critical parameters that affect the final size and stability of the liposomes.^{[8][10]}

Extrusion

To obtain liposomes with a defined and uniform size distribution, the extrusion technique is widely used.^{[12][13]} This method involves forcing a liposome suspension (typically MLVs) through a polycarbonate membrane with a specific pore size.^{[13][14]} Repeating this process multiple times results in a homogeneous population of unilamellar vesicles whose size is close to the pore size of the membrane used.^{[7][12]} Extrusion must be performed at a temperature above the lipid's phase transition temperature (T_c), which for DPPC is 41°C.^[12]

Reverse-Phase Evaporation (REV)

The REV method is known for its ability to produce LUVs with high encapsulation efficiency for water-soluble molecules.^{[15][16]} It involves creating a water-in-oil emulsion by sonicating an aqueous phase within an organic solvent in which the lipid is dissolved.^{[17][18]} The organic solvent is then removed under reduced pressure, leading to the formation of a gel-like state which, upon further agitation, collapses to form liposomes.^{[16][17]}

Solvent Injection (Ethanol or Ether)

In this method, an organic solution of the lipid (e.g., in ethanol or ether) is rapidly injected into an aqueous phase, which may contain the substance to be encapsulated.^{[4][19]} The rapid dilution of the organic solvent causes the lipids to precipitate and self-assemble into liposomes.^[4] The ethanol injection method typically yields small unilamellar vesicles (SUVs), while the ether injection method can produce LUVs with higher encapsulation efficiencies.^[19]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the different preparation methods for DPPC liposomes.

Table 1: Parameters for Thin-Film Hydration

Parameter	Value/Range	Notes
Lipid Concentration	10-20 mg/mL in organic solvent	A common starting point for lab-scale preparations[11].
Organic Solvent(s)	Chloroform, Chloroform:Methanol (e.g., 7:3 v/v)	Chloroform is widely used; adding methanol can improve lipid solubility[11][19].
Rotary Evaporation Temp.	45-65°C	Should be above the boiling point of the solvent(s) but not so high as to degrade the lipid[11].
Hydration Buffer	Phosphate Buffered Saline (PBS), HEPES, Tris-HCl	The choice depends on the application and the substance to be encapsulated[4][8][20].

| Hydration Temperature | > 41°C (typically 50-65°C) | Hydration must occur above the T_c of DPPC to ensure proper film hydration and vesicle formation[11][12]. |

Table 2: Parameters for Sonication and Extrusion

Parameter	Value/Range	Notes
Sonication		
Probe-Tip Amplitude	20-40%	Higher amplitudes can reduce size more quickly but risk lipid degradation and probe contamination[8].
Sonication Time	5-30 minutes (in cycles)	Longer sonication leads to smaller vesicles, but a plateau is eventually reached[8][20]. Cycles with rest periods are crucial to prevent overheating[21].
Temperature	> 41°C (e.g., 50°C)	Sonication should be performed above the T _c of DPPC[8].
Extrusion		
Membrane Pore Size	30 nm - 200 nm	The final liposome size will be slightly larger than the pore size[12][22].
Number of Passes	10-21 passes	An odd number of passes is recommended to ensure the entire sample passes through the filter a final time.
Extrusion Pressure	Up to 800 psi (5600 kPa)	Depends on the extruder and pore size[12].

| Temperature | > 41°C (typically 50-65°C) | Essential for extruding saturated lipids like DPPC[12]. |

Table 3: Resulting Characteristics of DPPC Liposomes

Preparation Method	Typical Size Range (nm)	Lamellarity	Polydispersity Index (PDI)
Thin-Film Hydration (no post-processing)	500 - 5000 nm	Multilamellar (MLV)	High (> 0.5)
Sonication	20 - 100 nm	Unilamellar (SUV)	Moderate (0.2 - 0.4)
Extrusion	50 - 200 nm (depends on filter)	Unilamellar (LUV)	Low (< 0.2)[2]
Reverse-Phase Evaporation	200 - 1000 nm	Unilamellar (LUV)	Moderate

| Solvent Injection | 30 - 170 nm | Unilamellar (SUV) | Moderate[19] |

Experimental Protocols

Protocol 1: Thin-Film Hydration Followed by Extrusion

This is one of the most reliable methods for producing unilamellar vesicles of a defined size. [14]

Materials:

- **DL-Dipalmitoylphosphatidylcholine (DPPC)**
- Cholesterol (optional, for increasing membrane stability)[23]
- Chloroform
- Hydration buffer (e.g., PBS, pH 7.4)
- Rotary evaporator
- Water bath
- Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- **Lipid Dissolution:** Weigh the desired amount of DPPC (and cholesterol, if used) and dissolve it in chloroform in a round-bottom flask. A typical concentration is 10-20 mg of total lipid per mL of solvent.[\[11\]](#)
- **Film Formation:** Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to 45-50°C. Reduce the pressure to evaporate the chloroform, rotating the flask to ensure a thin, even lipid film forms on the inner surface. Continue evaporation for at least 30 minutes after the bulk solvent is removed to eliminate residual traces.
- **Film Hydration:** Add the aqueous hydration buffer, pre-heated to a temperature above DPPC's T_c (e.g., 50-60°C), to the flask.[\[12\]](#) The volume should be sufficient to achieve the desired final lipid concentration (e.g., 1-10 mg/mL).
- **Vesicle Formation:** Agitate the flask by hand or using the rotary evaporator (with no vacuum) for 30-60 minutes, keeping the temperature above the T_c . This process hydrates the lipid film and causes it to swell and form multilamellar vesicles (MLVs), resulting in a milky white suspension.[\[8\]](#)
- **Extrusion:** Assemble the liposome extruder with two stacked 100 nm polycarbonate membranes, according to the manufacturer's instructions. Equilibrate the extruder by heating it to 50-60°C.
- **Size Reduction:** Load the MLV suspension into one of the extruder's syringes. Force the suspension through the membranes into the second syringe. Repeat this process for a total of 11-21 passes.[\[12\]](#)
- **Storage:** The resulting translucent suspension of LUVs should be stored at 4°C for short-term use or frozen for long-term storage, though stability at different temperatures should be considered.[\[24\]](#) DPPC-only liposomes are reported to be very stable at room temperature.[\[24\]](#)

Protocol 2: Probe-Tip Sonication

This protocol is effective for producing small unilamellar vesicles (SUVs).[\[10\]](#)

Materials:

- DPPC
- Hydration buffer (e.g., HEPES 20 mM, NaCl 100 mM, pH 7.4)[20]
- Glass vial
- Probe-tip sonicator
- Ice bath or cooling system
- Microcentrifuge

Procedure:

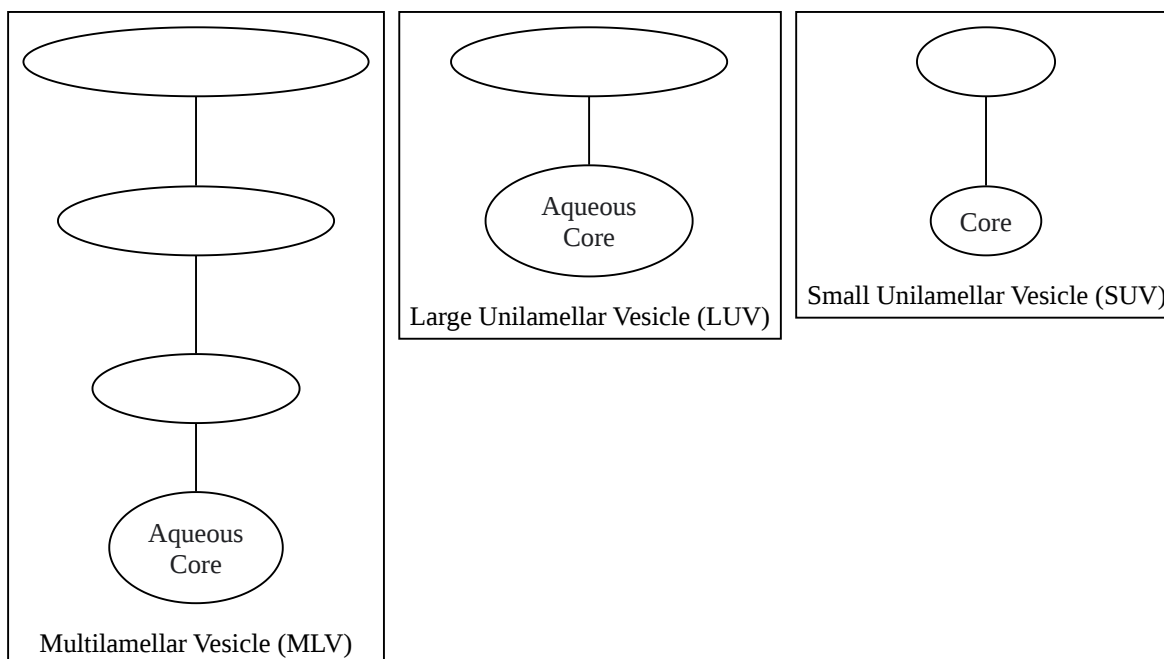
- **Lipid Dispersion:** Weigh the desired amount of DPPC (e.g., 25 mg) and place it in a glass vial. Add 1 mL of buffer.[20] Vortex the mixture briefly to create a coarse, milky suspension.
- **Sonication Setup:** Place the vial in an ice bath to dissipate the heat generated during sonication. Insert the probe tip into the lipid suspension, ensuring it is submerged but not touching the bottom or sides of the vial.
- **Sonication Process:** Sonicate the suspension in cycles. A typical cycle might be 2 minutes of sonication (e.g., 20% duty cycle, 2-second pulse on, 2-5 second pulse off) followed by a rest period of 2-5 minutes to prevent overheating.[20][21] Repeat for a total sonication time of 12-36 minutes.[20] The suspension should become progressively more translucent as vesicle size decreases.
- **Removal of Titanium Particles:** After sonication, centrifuge the sample at ~10,000 rpm for 3-5 minutes to pellet any titanium particles shed from the sonicator probe.[20][21]
- **Collection and Storage:** Carefully transfer the supernatant containing the liposomes to a clean tube. Store at 4°C.

Mandatory Visualizations

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General workflow for preparing DPPC liposomes.
```

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```
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// Edges start -> dissolve; dissolve -> evap; evap -> film; film -> hydrate; hydrate -> mlvs; mlvs -> heat_extruder; heat_extruder -> extrude; extrude -> luvs; luvs -> store; } caption: Detailed workflow for thin-film hydration and extrusion.

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